1-Bromo-3-nitro-2-{[4-(trifluoromethyl)benzyl]oxy}benzene
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Overview
Description
1-Bromo-3-nitro-2-{[4-(trifluoromethyl)benzyl]oxy}benzene is an organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-nitro-2-{[4-(trifluoromethyl)benzyl]oxy}benzene typically involves multiple steps, starting with the bromination of a suitable benzene derivative. The nitro group is introduced through nitration reactions, often using a mixture of concentrated nitric and sulfuric acids. The trifluoromethylbenzyl group is then attached via nucleophilic substitution reactions, utilizing reagents such as trifluoromethylbenzyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-nitro-2-{[4-(trifluoromethyl)benzyl]oxy}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
1-Bromo-3-nitro-2-{[4-(trifluoromethyl)benzyl]oxy}benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Bromo-3-nitro-2-{[4-(trifluoromethyl)benzyl]oxy}benzene involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
- 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Uniqueness: 1-Bromo-3-nitro-2-{[4-(trifluoromethyl)benzyl]oxy}benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-bromo-3-nitro-2-[[4-(trifluoromethyl)phenyl]methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO3/c15-11-2-1-3-12(19(20)21)13(11)22-8-9-4-6-10(7-5-9)14(16,17)18/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEUUNDCOHBWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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